![molecular formula C20H13F4N3O3S2 B2526655 N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1207004-41-8](/img/structure/B2526655.png)
N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H13F4N3O3S2 and its molecular weight is 483.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the current knowledge regarding its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorophenyl and trifluoromethyl groups : These groups are known to enhance biological activity through increased lipophilicity and improved binding interactions.
- Oxadiazole moiety : This heterocyclic structure is often associated with various pharmacological activities, including anticancer properties.
- Thiazole and sulfonamide groups : These contribute to the compound's overall reactivity and potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and thiophene structures. For instance:
- In vitro studies : Various derivatives of oxadiazoles have shown significant cytotoxicity against different cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines, demonstrating an IC50 value indicative of its potency.
These values suggest that the compound exhibits promising anticancer activity, particularly against breast and lung cancer cell lines.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Antibacterial Tests : Preliminary evaluations indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be within acceptable ranges for therapeutic applications.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 15.0 | |
Pseudomonas aeruginosa | 20.0 |
The proposed mechanism of action for the anticancer activity includes:
- Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of specific enzymes : It may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases or kinases.
Case Studies
-
Study on Anticancer Efficacy :
A study conducted by researchers focused on a series of oxadiazole derivatives, including the compound . The results indicated that modifications to the phenyl rings significantly affected cytotoxicity profiles, suggesting structure-activity relationships (SAR) that could guide future drug design efforts. -
Antimicrobial Efficacy Assessment :
Another research effort examined the antimicrobial properties of various sulfonamide derivatives, revealing that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3S2/c1-27(15-8-6-14(21)7-9-15)32(28,29)16-10-11-31-17(16)19-25-18(26-30-19)12-2-4-13(5-3-12)20(22,23)24/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTRXOCYWNEKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.